molecular formula C10H14FNO3 B13926057 tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

Katalognummer: B13926057
Molekulargewicht: 215.22 g/mol
InChI-Schlüssel: NTLQMPZHEVFPLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro-substituted oxoethylidene group attached to an azetidine ring, which is further esterified with a 1,1-dimethylethyl group

Vorbereitungsmethoden

The synthesis of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the fluoro-substituted oxoethylidene group and subsequent esterification with 1,1-dimethylethyl alcohol. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxoethylidene group can form strong interactions with active sites, while the azetidine ring provides structural stability. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can be compared with similar compounds, such as:

Eigenschaften

Molekularformel

C10H14FNO3

Molekulargewicht

215.22 g/mol

IUPAC-Name

tert-butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h6H,4-5H2,1-3H3

InChI-Schlüssel

NTLQMPZHEVFPLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(=C(C=O)F)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.